

Tofimilast solubility DMSO

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Compound Focus: Tofimilast

CAS No.: 185954-27-2

Cat. No.: S545531

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What is Tofimilast?

Tofimilast is an inhaled phosphodiesterase-4 (PDE4) inhibitor that was developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD) [1]. It is described as a compound with **modest potency**, and its clinical development was discontinued after it **failed to demonstrate efficacy in Phase II trials** [1]. The available literature focuses on its clinical development path rather than its fundamental physicochemical properties like solubility.

How to Determine Drug Solubility in DMSO

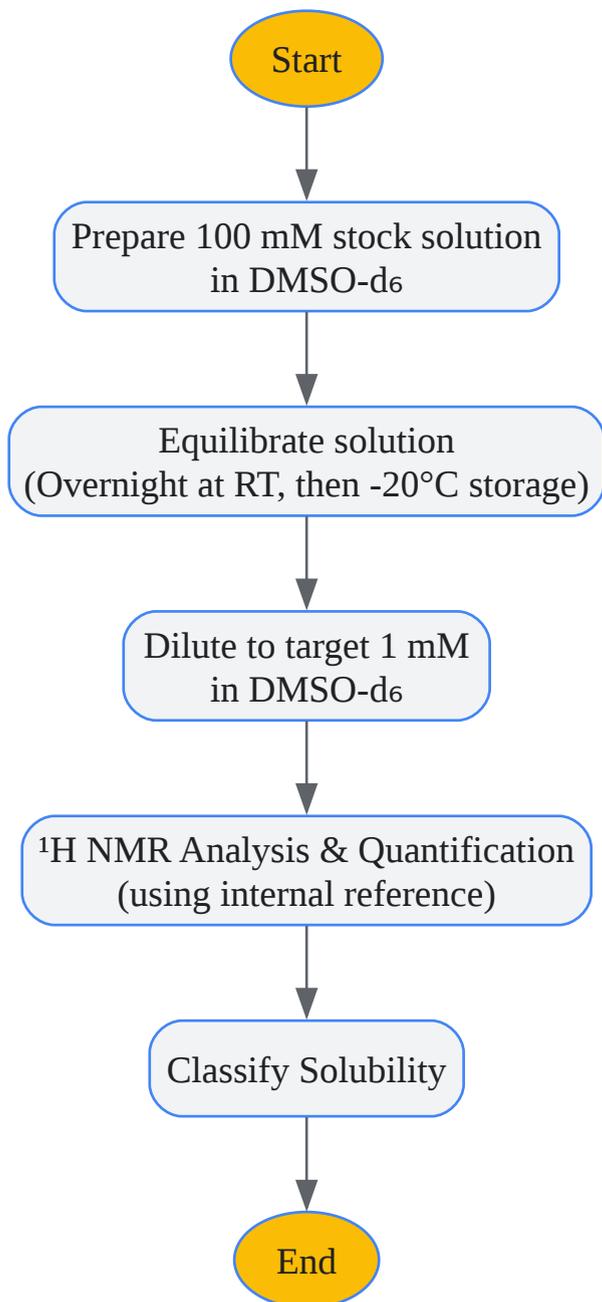
For a comprehensive assessment of a compound's solubility in DMSO, the following experimental protocol, adapted from a study on fragment-based screening, provides a reliable methodology [2].

Experimental Protocol for DMSO Solubility Assessment

Step	Action	Key Parameters & Notes
1. Sample Prep	Dissolve compound in DMSO- <i>d</i> ₆ to create 100 mM stock solution [2].	Use powder form. Vigorous shaking at room temperature until solubilized [2].

Step	Action	Key Parameters & Notes
2. Equilibration	Store stock solution overnight at room temperature, then at -20°C for medium-term storage [2].	Ensures equilibrium; thaw overnight at room temperature before analysis [2].
3. Dilution	Prepare diluted solution targeting 1 mM concentration in DMSO- <i>d</i> ₆ [2].	Standard concentration for fragment-based screening [2].
4. NMR Analysis	Conduct ¹ H NMR (e.g., 600 MHz) at 298 K. Use ERETIC2/PULCON with 1 mM isoleucine in DMSO- <i>d</i> ₆ as internal reference [2].	Quantifies concentration via peak integration against reference [2].
5. Classification	Classify as "soluble" if concentration ≥ 1000 μM; "insoluble" if below. Remove data in 900-999 μM "gray zone" (50 μM experimental error) [2].	Threshold set for fragment-based screening applications [2].

The workflow for this protocol can be visualized as follows:



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Strategies for Formulating Poorly Soluble Drugs

While **Tofimilast**'s specific data is unavailable, the challenge of poor solubility is common in drug development. The following table summarizes proven formulation strategies, with examples from other PDE4 inhibitors like roflumilast [3] [4] [5].

Strategy	Description	Example from Literature
Cyclodextrin Complexation	Using torus-shaped oligosaccharides to form inclusion complexes, enhancing drug solubility and stability [4].	Roflumilast complexed with β -cyclodextrin ($K_{11} = 646 \text{ M}^{-1}$); also with HP- β -CD for powder inhalation [4] [5].
Solid Dispersions	Dispersing a drug in a hydrophilic carrier matrix to improve dissolution rate [6].	Roflumilast solid dispersions created via solvent evaporation/melting to enhance aqueous solubility and dissolution rate [6].
Nanotechnology/Superdisintegrants	Using nanocarriers or superdisintegrants in tablets to increase surface area and dissolution speed [6].	Fast-dissolving tablets of roflumilast solid dispersions formulated using superdisintegrants [6].
Alternative Salt Forms	Developing salt forms of the active pharmaceutical ingredient (API) to improve intrinsic solubility [3].	Patent covers pharmaceutically acceptable salts of inhibitors (general strategy) [3].
Co-solvents	Using water-miscible solvents (e.g., Diethylene glycol monoethyl ether) in aqueous blends to solubilize drugs [3].	Patent for aqueous roflumilast compositions using water-miscible solvents [3].

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To cite this document: Smolecule. [Tofimilast solubility DMSO]. Smolecule, [2026]. [Online PDF].

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